{3-[(1,1-Dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}(morpholin-4-yl)methanone
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Overview
Description
{3-[(1,1-Dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}(morpholin-4-yl)methanone is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(1,1-Dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}(morpholin-4-yl)methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the tetrahydrothiophene derivative, which is then oxidized to form the 1,1-dioxidotetrahydrothiophene. This intermediate is further reacted with sulfonyl chloride to introduce the sulfonyl group. The final step involves coupling this intermediate with a morpholin-4-ylmethanone derivative under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and solvents that can be easily recycled is also common to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
{3-[(1,1-Dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}(morpholin-4-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonyl group.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, {3-[(1,1-Dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}(morpholin-4-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Industry
In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of {3-[(1,1-Dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}(morpholin-4-yl)methanone involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The morpholin-4-yl group can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.
Comparison with Similar Compounds
Similar Compounds
- {3-[(1,1-Dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}(piperidin-4-yl)methanone
- {3-[(1,1-Dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}(pyrrolidin-4-yl)methanone
Uniqueness
Compared to similar compounds, {3-[(1,1-Dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}(morpholin-4-yl)methanone is unique due to the presence of the morpholin-4-yl group, which can enhance its solubility and bioavailability. This makes it a more versatile compound for various applications in chemistry, biology, and industry.
Biological Activity
The compound {3-[(1,1-Dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}(morpholin-4-yl)methanone is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₁₅H₁₉NO₅S₂
- Molecular Weight : 357.4 g/mol
The compound features a morpholine ring attached to a sulfonamide group, which is known for its role in inhibiting various enzymes. The presence of the dioxidotetrahydrothiophen moiety enhances its interaction with biological targets.
Enzyme Inhibition
One of the most notable activities of this compound is its inhibitory effect on indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in cancer progression and immune regulation. The structure-activity relationship (SAR) studies indicate that modifications to the sulfonamide group can significantly affect the potency of the compound against IDO.
- IC50 Values : In related compounds, IC50 values as low as 61 nM have been reported for IDO inhibition . This suggests that similar derivatives may exhibit potent inhibitory effects.
Anticancer Properties
The compound has been investigated for its potential anticancer properties. The mechanism involves the inhibition of tryptophan metabolism, leading to reduced tumor growth and enhanced immune response against cancer cells. A study highlighted that compounds with similar structures demonstrated significant cytotoxicity against various cancer cell lines .
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Binding : The sulfonamide group interacts with the active site of IDO, preventing substrate access.
- Hydrophobic Interactions : The dioxidotetrahydrothiophen moiety engages in hydrophobic interactions with amino acid residues in the enzyme.
- Hydrogen Bonding : Potential hydrogen bonds between the compound and enzyme residues further stabilize the binding.
Case Study 1: Inhibition of Tryptophan Metabolism
A study demonstrated that derivatives of this compound effectively inhibited IDO activity in vitro, leading to decreased levels of kynurenine, a metabolite associated with immune suppression in tumors .
Compound | IC50 (nM) | Cell Line | Effect |
---|---|---|---|
Compound 3i | 61 | HeLa | Strong inhibition |
Compound A | 172 | A549 | Moderate inhibition |
Case Study 2: Cytotoxicity Against Cancer Cells
Research involving related sulfonamide compounds showed that they exhibited selective cytotoxicity under hypoxic conditions typical of tumor microenvironments. This selectivity is crucial for targeting cancer cells while minimizing damage to normal tissues .
Compound | Hypoxia Selectivity | Cytotoxicity (μM) |
---|---|---|
Compound B | 11-fold | 10 |
Compound C | 27-fold | 5 |
Properties
Molecular Formula |
C15H19NO6S2 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
[3-(1,1-dioxothiolan-3-yl)sulfonylphenyl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C15H19NO6S2/c17-15(16-5-7-22-8-6-16)12-2-1-3-13(10-12)24(20,21)14-4-9-23(18,19)11-14/h1-3,10,14H,4-9,11H2 |
InChI Key |
JXTMOHBKNXENKY-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1S(=O)(=O)C2=CC=CC(=C2)C(=O)N3CCOCC3 |
Origin of Product |
United States |
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